molecular formula C28H26N4O4S2 B2856231 N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 932314-00-6

N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2856231
CAS No.: 932314-00-6
M. Wt: 546.66
InChI Key: KGGDAJZPJJLELN-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core (benzo[c]pyrimido[4,5-e][1,2]thiazine) with a 5,5-dioxido moiety, a thioether linkage, and an acetamide group substituted with a 2-methoxy-5-methylphenyl chain. The sulfone group enhances metabolic stability, while the methoxy and methyl substituents influence lipophilicity and target binding. Synthetic routes likely involve multi-step condensation and coupling reactions, analogous to methods described for related thiazolo-pyrimidine derivatives .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S2/c1-18-12-13-24(36-3)22(14-18)30-26(33)17-37-28-29-15-25-27(31-28)21-10-6-7-11-23(21)32(38(25,34)35)16-20-9-5-4-8-19(20)2/h4-15H,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGDAJZPJJLELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on current research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining various functional groups including aromatic rings, thiazole, and acetamide moieties. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : This is achieved through reactions involving thiophene derivatives.
  • Pyridazine Ring Synthesis : Cyclization reactions using hydrazine derivatives are common.
  • Coupling Reactions : The final coupling of the thiazole and pyridazine rings with the acetamide group occurs under specific conditions with catalysts.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate their activity through binding interactions, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from thiazolopyridines have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM .

Cytotoxicity and Anticancer Potential

The compound's structural features suggest potential anticancer activity. Related compounds have been evaluated for cytotoxic effects on various cancer cell lines using assays like MTT. For example:

  • Cytotoxicity Assays : Certain derivatives demonstrated promising results against HaCat and Balb/c 3T3 cells, indicating their potential for further development as anticancer agents .

Case Studies and Evaluations

  • Molecular Docking Studies : Binding interactions of related compounds with targets such as DNA gyrase have been analyzed through molecular docking simulations. These studies revealed strong binding affinities comparable to established antibiotics like ciprofloxacin .
  • ADME Properties : In silico assessments showed favorable absorption, distribution, metabolism, and excretion (ADME) profiles for active derivatives, supporting their candidacy for drug development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 0.21 μM against E. coli
CytotoxicitySignificant effects on HaCat cells
Molecular DockingStrong binding to DNA gyrase
ADME PropertiesFavorable profiles for drug design

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Thiazolo-pyrimidine Derivatives (11a, 11b, 12) : Core Structure: Compounds 11a and 11b (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidines) share fused thiazole-pyrimidine cores but lack the sulfone group and benzopyrimidothiazine framework of the target compound. Substituents: The 5-methylfuran-2-yl and cyano groups in 11a/b differ from the target’s 2-methylbenzyl and acetamide moieties. Functional Groups: The target’s sulfone (-SO₂) group contrasts with the dioxo (-CO) groups in 11a/b, which may reduce oxidative stability .
  • Dasatinib Analogues (): Thiazole-5-carboxamide Core: Dasatinib’s thiazole-carboxamide structure shares similarities with the acetamide group in the target compound. Substituents: Both compounds feature halogenated aryl groups (e.g., 2-chloro-6-methylphenyl in Dasatinib vs.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Molecular Formula Key Functional Groups
Target Compound N/A N/A C₂₇H₂₄N₄O₅S₂ Sulfone, thioether, acetamide
11a 243–246 68 C₂₀H₁₀N₄O₃S Dioxo, cyano, benzylidene
11b 213–215 68 C₂₂H₁₇N₃O₃S Dioxo, cyano, 4-cyanobenzylidene
Dasatinib Intermediate N/A N/A C₁₇H₁₃Cl₂N₅OS Thiazole-carboxamide, chloro
  • Key Observations :
    • The target’s higher molecular weight and sulfone group may increase melting point compared to 11a/b.
    • Lower yields in similar syntheses (e.g., 57% for compound 12 ) highlight challenges in constructing polycyclic systems.

Bioactivity and Target Interactions

  • Bioactivity Clustering : Compounds with thiazole/benzylidene motifs (e.g., 11a/b) often exhibit anticancer or antimicrobial activity. The target’s 2-methylbenzyl group may enhance hydrophobic interactions with protein targets, similar to Dasatinib’s binding to kinase domains .
  • Structure-Activity Relationships (SAR) :
    • Sulfone vs. Dioxo : The sulfone in the target compound may improve resistance to metabolic degradation compared to dioxo groups in 11a/b .
    • Methoxy Substituent : The 2-methoxy group could mimic tyrosine residues in kinase inhibitors, as seen in EGFR inhibitors .

Pharmacokinetic and ADME Profiles

  • Similarity Indexing : Using Tanimoto coefficients (as in ), the target compound’s acetamide and sulfone groups may align with HDAC inhibitors or kinase modulators in terms of hydrophobicity (clogP ~3.5) and solubility .
  • Predicted ADME : The methoxy and methyl groups likely enhance oral bioavailability, while the sulfone may reduce CYP450-mediated metabolism.

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